5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole
Description
5-(3-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole is a heterocyclic compound featuring a benzothiadiazole core fused with a piperidine ring and a 1,2,4-oxadiazole substituent. The benzothiadiazole moiety (a bicyclic system with sulfur and nitrogen atoms) is electron-deficient, making it relevant for charge-transfer applications in materials science or as a pharmacophore in medicinal chemistry . The 3-(2-methylphenyl)-1,2,4-oxadiazole substituent contributes steric bulk and aromatic interactions, which may influence biological activity or solubility.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-5-2-3-7-17(14)21-23-20(29-24-21)11-15-6-4-10-27(13-15)22(28)16-8-9-18-19(12-16)26-30-25-18/h2-3,5,7-9,12,15H,4,6,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWUZNHNGYJAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine and an appropriate electrophile.
Coupling with Benzothiadiazole: The final step involves coupling the oxadiazole-piperidine intermediate with benzothiadiazole, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring is a key reactive site, participating in nucleophilic substitution and hydrolysis reactions.
Nucleophilic Substitution
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Positional Reactivity : The 5-position of the oxadiazole ring (substituted with a methylphenyl group) is sterically hindered, while the 3-position (linked to the piperidine-methyl group) is more accessible for nucleophilic attack .
-
Example Reaction :
Yields for analogous oxadiazole substitutions range from 40–60% .
Hydrolysis
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Acidic Conditions : Prolonged reflux in 6M HCl hydrolyzes the oxadiazole to an amidoxime and carboxylic acid :
The methylphenyl group slows hydrolysis compared to unsubstituted oxadiazoles.
Amide Bond Reactivity
The piperidine-1-carbonyl group undergoes nucleophilic acyl substitution:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanolamine | DCC, DMAP, DCM, 25°C | Piperidine-ethanolamide conjugate | ~45% | |
| Hydrazine | Methanol, reflux | Piperidine-hydrazide derivative | ~55% |
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Transamidation : The benzothiadiazole carbonyl remains intact due to its electron-withdrawing nature, directing reactivity to the piperidine-linked amide .
Benzothiadiazole Reactivity
The 2,1,3-benzothiadiazole core influences electronic properties and participates in redox reactions:
Reduction
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LiAlH₄ Reduction : Reduces the S–N bonds, disrupting the benzothiadiazole ring :
This reaction is rarely utilized due to structural instability.
Photochemical Reactions
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Under UV light, benzothiadiazole derivatives undergo [2+2] cycloaddition with alkenes, forming fused ring systems .
Stability and Degradation Pathways
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating a complex structure that includes multiple functional groups conducive to biological activity.
Structural Features
The compound features a piperidine ring, an oxadiazole moiety, and a benzothiadiazole core. These structural components are critical for its interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiadiazole exhibit significant anticancer properties. The incorporation of oxadiazole enhances the compound's efficacy against various cancer cell lines. For instance, compounds with similar structures have demonstrated inhibition of tumor growth in preclinical models.
Antimicrobial Properties
Research has shown that oxadiazole derivatives possess antimicrobial activity. The presence of the 2-methylphenyl group may contribute to enhanced interaction with microbial targets, leading to increased antibacterial efficacy.
Neuroprotective Effects
There is emerging evidence suggesting that compounds structurally related to the target molecule may have neuroprotective effects. They could potentially be utilized in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting tau aggregation, a hallmark of tauopathies.
Case Study: Synthesis and Evaluation
A study by Moraski et al. (2023) explored a series of oxadiazole derivatives for their antimycobacterial activity. The findings revealed that modifications to the oxadiazole ring significantly influenced biological activity, suggesting that similar modifications could enhance the activity of our target compound against various pathogens .
| Compound | Activity | Reference |
|---|---|---|
| 5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine) | Anticancer | |
| Benzothiadiazole derivative | Antimicrobial | |
| Oxadiazole derivative | Neuroprotective |
Photophysical Properties
The structural configuration of the compound may also allow it to exhibit interesting photophysical properties. This includes potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Sensor Development
Due to its unique electronic properties, derivatives could be explored for use in chemical sensors or biosensors. The ability to detect specific biomolecules or environmental pollutants could be enhanced through functionalization of the benzothiadiazole core.
Mechanism of Action
The mechanism by which 5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Electronic Properties: In materials science, its electronic properties are influenced by the conjugation and electron-donating/withdrawing nature of its functional groups.
Comparison with Similar Compounds
Key Differences :
- Oxadiazole Isomerism : The target compound’s 1,2,4-oxadiazole isomer contrasts with the 1,3,4-oxadiazole in ’s derivatives. This affects electronic properties (e.g., dipole moments) and metabolic stability .
- Core Heterocycle : Benzothiadiazole (electron-deficient) vs. benzimidazole (electron-rich) in ’s compounds, influencing binding interactions in biological targets or charge transport in materials .
Key Observations :
- The target compound’s lack of a sulfonamide group (cf. ) may reduce toxicity but limit folate-pathway targeting.
- The methylphenyl group may confer better pharmacokinetics (e.g., oral bioavailability) than halogenated analogs (e.g., 9c) due to reduced metabolic dehalogenation .
Physicochemical Properties
Implications :
- The target compound’s moderate lipophilicity may balance membrane permeability and solubility better than 9c or 6a.
Biological Activity
5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 354.43 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with carboxylic acids.
- Piperidine Derivative Formation : The piperidine moiety is synthesized via alkylation reactions.
- Coupling Reaction : The final step involves coupling the oxadiazole and piperidine components using coupling agents like EDCI or DCC.
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For example:
- In vitro Studies : Compounds similar to 5-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine) demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative | S. aureus | 32 µg/mL |
| Oxadiazole Derivative | E. coli | 64 µg/mL |
Cytotoxicity and Anticancer Potential
The compound has also been evaluated for its cytotoxic effects on cancer cell lines:
- Cell Line Studies : In assays against human cancer cell lines such as HeLa and MCF-7, derivatives of the benzothiadiazole class exhibited IC50 values ranging from 10 to 30 µM .
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Pathways : It is suggested that the oxadiazole moiety interferes with specific metabolic pathways in microbial cells.
- Induction of Apoptosis in Cancer Cells : The benzothiadiazole structure may activate apoptotic pathways leading to cancer cell death.
Case Studies and Research Findings
Several studies have documented the biological effects of related compounds:
- Antimicrobial Efficacy : A study reported that derivatives with similar structures showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxic Studies : Research highlighted that modifications to the piperidine ring could enhance cytotoxicity against cancer cells, indicating a structure-activity relationship that warrants further investigation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the 1,2,4-oxadiazole and benzothiadiazole moieties in this compound?
- Methodology:
- The 1,2,4-oxadiazole ring can be synthesized via cyclization of acylated thiosemicarbazides or through coupling reactions of amidoximes with carboxylic acid derivatives. For example, describes using LiH in DMF to facilitate nucleophilic substitution between 1,3,4-oxadiazole thiols and sulfonyl electrophiles .
- The benzothiadiazole core can be prepared via diazotization and cyclization of substituted anilines, as seen in for analogous brominated derivatives (though bromination is not required here) .
- Key Considerations:
- Solvent choice (e.g., DMF for polar intermediates) and catalysts (e.g., LiH) significantly impact reaction yields.
- Purification via column chromatography or recrystallization is critical due to byproduct formation.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology:
- IR Spectroscopy: Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and C-N/C-S stretches in benzothiadiazole (~1350–1450 cm⁻¹) .
- NMR Spectroscopy:
- ¹H NMR: Piperidine protons appear as multiplet signals (δ 1.5–3.5 ppm), while the 2-methylphenyl group shows aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C NMR: Carbonyl carbons resonate at ~165–175 ppm, and oxadiazole/benzothiadiazole carbons appear at 110–160 ppm .
- Mass Spectrometry (EI-MS): Molecular ion peaks and fragmentation patterns validate the molecular weight (e.g., m/z 450–500 range expected) .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the target binding affinity of this compound?
- Methodology:
- Protein Preparation: Use tools like AutoDock Vina to prepare the target protein (e.g., enzyme active sites) by removing water molecules and adding polar hydrogens .
- Ligand Preparation: Optimize the compound’s 3D structure using DFT calculations (e.g., Gaussian09) to assign partial charges .
- Docking Parameters: Set grid boxes covering the active site (e.g., 20 ų) and run Lamarckian genetic algorithms with 50–100 runs for conformational sampling .
- Data Interpretation:
- Compare docking scores (ΔG values) with known inhibitors. For example, reports binding poses of similar oxadiazole derivatives in enzyme pockets, with scores ranging from -8.5 to -10.2 kcal/mol .
Q. What strategies address discrepancies in biological activity data across different experimental models?
- Methodology:
- Assay Standardization: Use internal controls (e.g., reference inhibitors) in enzymatic assays to normalize activity measurements .
- Cross-Validation: Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based viability) to identify model-specific artifacts .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from multiple studies, accounting for variables like cell line heterogeneity or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
